レシヌラド不純物 6 二リチウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

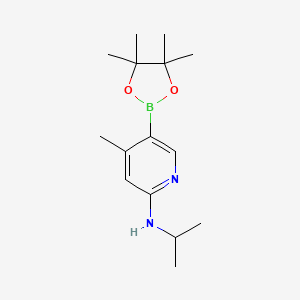

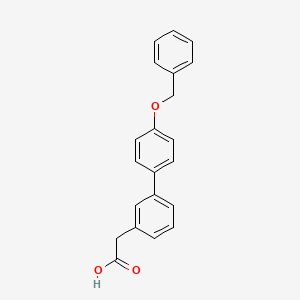

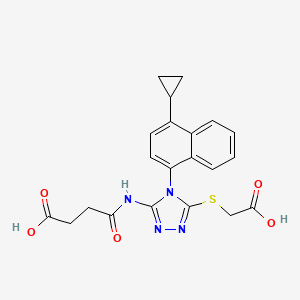

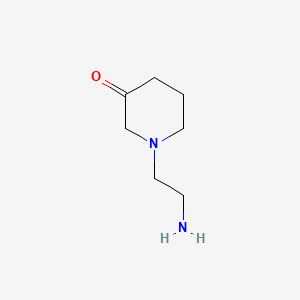

Lesinurad Impurity 6 Di-Lithium Salt is a chemical compound with the molecular formula C21H20N4O5S and a molecular weight of 440.474. It is an impurity associated with Lesinurad, a medication used to treat hyperuricemia associated with gout.

科学的研究の応用

Lesinurad Impurity 6 Di-Lithium Salt has several scientific research applications, including:

Chemistry: Used as a reference material in analytical chemistry to study the properties and behavior of impurities in pharmaceutical compounds.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Studied for its role as an impurity in Lesinurad and its potential effects on the efficacy and safety of the drug.

Industry: Utilized in the development and quality control of pharmaceutical products to ensure the purity and safety of medications

作用機序

Target of Action

The primary target of Lesinurad Impurity 6 Di-Lithium Salt, also known as 4-[[5-(Carboxymethylsulfanyl)-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]amino]-4-oxobutanoic acid, is the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . These transporters are responsible for the reabsorption of uric acid from the renal tubules .

Mode of Action

Lesinurad inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .

Biochemical Pathways

The inhibition of URAT1 and OAT4 by Lesinurad leads to an increase in the excretion of uric acid, thereby reducing serum uric acid concentration . This action affects the biochemical pathway of uric acid metabolism, specifically the reabsorption of uric acid in the kidneys .

Pharmacokinetics

Lesinurad is rapidly absorbed and its exposure increases in a dose-proportional manner . Following multiple daily doses, there is no apparent accumulation of Lesinurad . Urinary excretion of unchanged Lesinurad is generally between 30% and 40% of the dose . The pharmacokinetic properties of Lesinurad contribute to its bioavailability and efficacy in reducing serum uric acid levels .

Result of Action

The inhibition of URAT1 and OAT4 by Lesinurad results in increased urinary excretion of uric acid and reduced serum uric acid levels . This can help in the management of conditions such as gout, which are associated with high levels of uric acid .

Action Environment

The action, efficacy, and stability of Lesinurad can be influenced by various environmental factors. For instance, factors such as diet, hydration status, and concomitant medications can affect uric acid levels and thus the efficacy of Lesinurad .

生化学分析

Biochemical Properties

Lesinurad, the parent compound, is known to inhibit the function of transporter proteins involved in renal uric acid reabsorption, specifically URAT1 and organic anion transporter 4 (OAT4) . This suggests that Lesinurad Impurity 6 Di-Lithium Salt may interact with similar enzymes and proteins.

Cellular Effects

Lesinurad has been shown to decrease serum uric acid levels and increase renal clearance and fractional excretion of uric acid in patients with gout . It’s plausible that Lesinurad Impurity 6 Di-Lithium Salt may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Lesinurad is known to inhibit the activity of URAT1 and OAT4, major apical transporters for uric acid . It’s possible that Lesinurad Impurity 6 Di-Lithium Salt exerts its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Lesinurad is known to interact with URAT1 and OAT4, which are involved in the renal clearance of uric acid . It’s plausible that Lesinurad Impurity 6 Di-Lithium Salt may be involved in similar metabolic pathways.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Lesinurad Impurity 6 Di-Lithium Salt involves several steps. One of the reported methods starts with 4-bromo-1-aminonaphthalene as the starting material. This compound undergoes aminolysis and hydrazinolysis with carbon disulfide to form 4-bromo-naphthyl-1-yl-thiosemicarbazide. This intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield 4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-mercaptan. The next step involves the reaction with methyl chloroacetate to form 2-[4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-yl sulfenyl]methyl acetate. This intermediate is then coupled with cyclopropylboronic acid, followed by bromination and hydrolysis with lithium hydroxide to obtain Lesinurad Impurity 6 Di-Lithium Salt .

Industrial Production Methods

The industrial production of Lesinurad Impurity 6 Di-Lithium Salt follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective starting materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

Lesinurad Impurity 6 Di-Lithium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

類似化合物との比較

Similar Compounds

Lesinurad: The parent compound used to treat hyperuricemia associated with gout.

Lesinurad Chloro Impurity: Another impurity associated with Lesinurad, with a similar structure but different functional groups.

Lesinurad Ethyl Ester Impurity: An impurity with an ethyl ester functional group, differing in its chemical properties and behavior

Uniqueness

Lesinurad Impurity 6 Di-Lithium Salt is unique due to its specific molecular structure and the presence of lithium ions.

特性

IUPAC Name |

4-[[5-(carboxymethylsulfanyl)-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5S/c26-17(9-10-18(27)28)22-20-23-24-21(31-11-19(29)30)25(20)16-8-7-13(12-5-6-12)14-3-1-2-4-15(14)16/h1-4,7-8,12H,5-6,9-11H2,(H,27,28)(H,29,30)(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWCXGIQJGYCQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4SCC(=O)O)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B580327.png)